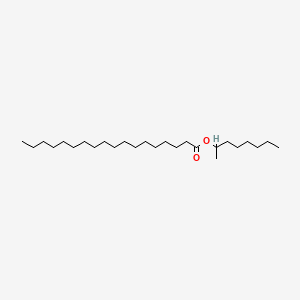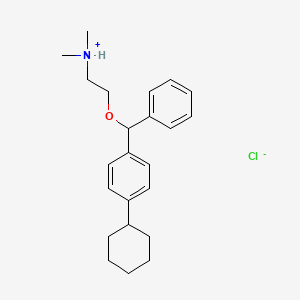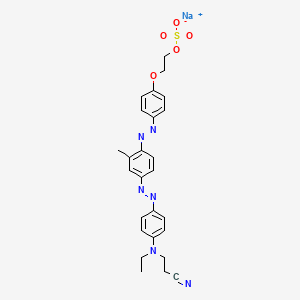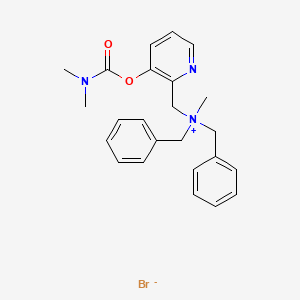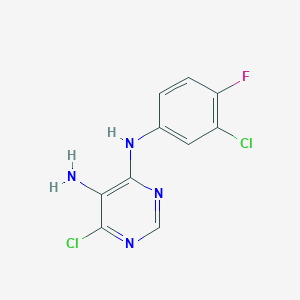![molecular formula C23H35N3O3S3 B13776121 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 850870-28-9](/img/structure/B13776121.png)
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used as a selective fluoroionophore for mercury (II) ions, making it valuable in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the azacyclododecane ring and the attachment of the dansylamido group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane exerts its effects involves the selective binding of mercury (II) ions. The compound’s structure allows it to form a stable complex with mercury ions, which can then be detected through fluorescence changes. The molecular targets include mercury ions, and the pathways involved are related to the formation of the mercury-fluoroionophore complex .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(1-Oxa-4,10-dithia-7-aza-7-cyclododecyl)propyl]dansylamide
- [12]aneNS2O
Uniqueness
7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to its high selectivity and sensitivity for mercury (II) ions. Compared to similar compounds, it offers better performance in terms of detection limits and stability of the mercury complex .
Propiedades
Número CAS |
850870-28-9 |
|---|---|
Fórmula molecular |
C23H35N3O3S3 |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
5-(dimethylamino)-N-[3-(1-oxa-4,10-dithia-7-azacyclododec-7-yl)propyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H35N3O3S3/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-16-30-18-14-29-15-19-31-17-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3 |
Clave InChI |
JPXYZNIPPPSTEV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCOCCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
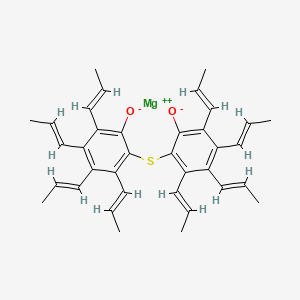
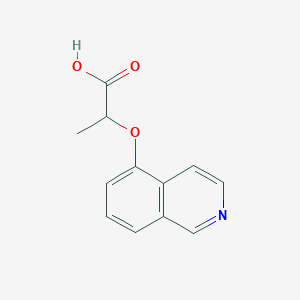
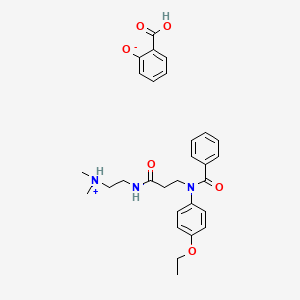
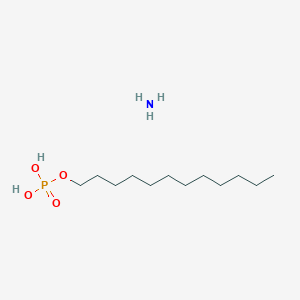
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
